molecular formula C5H8N2O2 B8594301 (R)-N-hydroxy-N-(3-butyn-2-yl)urea

(R)-N-hydroxy-N-(3-butyn-2-yl)urea

Cat. No.: B8594301
M. Wt: 128.13 g/mol
InChI Key: IVSHIKQOYOZOFK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Hydroxy-N-(3-butyn-2-yl)urea is a chiral urea derivative characterized by a hydroxyurea moiety (-NH-C(O)-NH-OH) and a terminal alkyne substituent (3-butyn-2-yl group). The compound’s stereochemistry (R-configuration) and alkyne functionality distinguish it from other hydroxyurea analogs. The alkyne group in this compound may confer unique reactivity, such as participation in click chemistry or modulation of pharmacokinetic properties (e.g., membrane permeability, metabolic stability).

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

1-[(2R)-but-3-yn-2-yl]-1-hydroxyurea

InChI

InChI=1S/C5H8N2O2/c1-3-4(2)7(9)5(6)8/h1,4,9H,2H3,(H2,6,8)/t4-/m1/s1

InChI Key

IVSHIKQOYOZOFK-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C#C)N(C(=O)N)O

Canonical SMILES

CC(C#C)N(C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-N-hydroxy-N-(3-butyn-2-yl)urea with structurally related hydroxyurea derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity/Notes
This compound C₅H₈N₂O₂ 128.13 Not reported Terminal alkyne, R-configuration Potential enzyme inhibition
(S)-N-(4-Sulfamoylphenyl)butyramide (5a) C₁₄H₁₈N₂O₅S 326.3 180–182 Sulfamoylphenyl, butyramide chain Synthetic intermediate
N-Hydroxy-N-[4-(4-oxopiperidinyl)benzyl]urea (10) C₁₃H₁₇N₃O₃ 263.29 138–140 Piperidinyl ring, benzyl group Not specified; structural analog
N-[(3S)-Benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Not reported Benzofuranyl ring Safety concerns (toxicity noted)
N-Benzoyl-N'-(3-nitrophenyl)urea derivatives Varies (e.g., C₁₈H₁₄ClN₃O₅) ~400–450 Not reported Nitrophenyl, halogenated pyrimidinyl Antitumor activity

Key Comparisons

Hydroxyurea moiety: Common across all compounds, enabling metal chelation (e.g., iron in ribonucleotide reductase inhibition).

Stereochemistry :

  • The R-configuration may influence binding affinity compared to S-configured analogs (e.g., 5a–5d in , which show optical rotation values up to +6.4°).

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular forces. For instance, 5a (180–182°C) has higher rigidity due to the sulfamoylphenyl group, while compound 10 (138–140°C) with a flexible piperidinyl ring exhibits lower stability.

Toxicity: N-[(3S)-Benzofuranyl]-N-hydroxyurea () requires medical consultation, suggesting higher toxicity than simpler alkyne derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.